rac-1-(3-Benzyloxyphenyl)-1-propanol
Description
Structural Framework and Significance within Phenylpropanol Derivatives
The molecular structure of rac-1-(3-Benzyloxyphenyl)-1-propanol, with the chemical formula C₁₆H₁₈O₂, is distinguished by a central propanol (B110389) chain attached to a phenyl ring. lgcstandards.com A key feature is the benzyloxy group (-OCH₂C₆H₅) situated at the meta-position (carbon 3) of the phenyl ring. This bulky benzyl (B1604629) group not only influences the molecule's reactivity but also serves as a protecting group for the phenolic hydroxyl functionality during synthetic transformations. The presence of a chiral center at the first carbon of the propanol chain results in a racemic mixture, a 1:1 ratio of two enantiomers.
Phenylpropanolamines and their derivatives are a class of compounds with significant applications in medicinal chemistry. The structural arrangement of this compound places it as a valuable intermediate for accessing more complex members of this family. The strategic placement of the benzyloxy group and the hydroxyl group on the propanol chain allows for a range of chemical modifications, making it a versatile scaffold for the synthesis of target molecules with specific stereochemistry.
Academic Relevance and Research Focus Areas within Organic Synthesis
The primary academic relevance of this compound lies in its role as a key intermediate in the synthesis of norepinephrine (B1679862) reuptake inhibitors (NRIs). nih.gov These compounds are a class of antidepressants that function by blocking the action of the norepinephrine transporter, leading to increased concentrations of norepinephrine in the synaptic cleft.
A significant area of research focus is the stereoselective synthesis of phenylpropanolamine derivatives. chemicalbook.com Starting from the racemic mixture of this compound, researchers explore various methods for resolving the enantiomers or for stereoselectively converting the racemic mixture into a single desired stereoisomer of the final product. This is crucial as the pharmacological activity of chiral drugs often resides in only one of the enantiomers.
The synthesis of this intermediate itself is an area of interest. A common synthetic route involves the reduction of the corresponding ketone, 3'-benzyloxypropiophenone. researchgate.netchemicalbook.com Research in this area often focuses on developing efficient and stereoselective reduction methods to control the configuration of the resulting alcohol.
Furthermore, the benzyl ether linkage in this compound is of strategic importance. The benzyl group can be readily removed in the later stages of a synthesis through hydrogenolysis to reveal the free phenol, which may be a key pharmacophore or a handle for further functionalization. This deprotection step is a common and well-established transformation in organic synthesis.
In essence, the academic and research interest in this compound is driven by its utility as a versatile and strategically functionalized building block for the synthesis of medicinally important compounds, with a particular emphasis on the development of efficient and stereocontrolled synthetic routes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-phenylmethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-2-16(17)14-9-6-10-15(11-14)18-12-13-7-4-3-5-8-13/h3-11,16-17H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOZXYQVQZECKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591339 | |
| Record name | 1-[3-(Benzyloxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49646-55-1 | |
| Record name | 1-[3-(Benzyloxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Rac 1 3 Benzyloxyphenyl 1 Propanol
Established Synthetic Routes and Precursor Utilization
The most prominent and widely employed method for synthesizing secondary alcohols such as rac-1-(3-Benzyloxyphenyl)-1-propanol is the Grignard reaction. missouri.edulibretexts.org This organometallic reaction is highly effective for forming carbon-carbon bonds. missouri.edu
The synthesis of this compound via this route involves two key precursors:
3-Benzyloxybenzaldehyde (B162147) : This aldehyde provides the benzyloxyphenyl backbone of the target molecule.
Ethylmagnesium Halide : Typically ethylmagnesium bromide, this Grignard reagent acts as a nucleophilic source of an ethyl group. chegg.com
The reaction mechanism proceeds through the nucleophilic addition of the carbanion-like ethyl group from the Grignard reagent to the electrophilic carbonyl carbon of 3-benzyloxybenzaldehyde. youtube.com This step forms a tetrahedral intermediate, an alkoxide salt. Subsequent treatment of this intermediate with a proton source, such as a dilute acid in a step known as an aqueous workup, protonates the alkoxide to yield the final secondary alcohol product, this compound. youtube.com Grignard reagents react with aldehydes to produce secondary alcohols, and this method is a cornerstone of alcohol synthesis in organic chemistry. libretexts.org
Table 1: Primary Synthetic Route for this compound
| Reaction Type | Precursor 1 (Electrophile) | Precursor 2 (Nucleophile) | Key Transformation |
|---|---|---|---|
| Grignard Reaction | 3-Benzyloxybenzaldehyde |
Ethylmagnesium Bromide |
Nucleophilic addition to carbonyl |
Regioselective and Stereoselective Approaches to Propanol (B110389) Moieties
The synthesis of phenylpropanol moieties requires precise control over both regioselectivity (where the reaction occurs) and stereoselectivity (the spatial orientation of the resulting atoms).
Regioselectivity: The standard Grignard synthesis of this compound is inherently regioselective. The nucleophilic ethyl group of the Grignard reagent selectively attacks the highly electrophilic carbonyl carbon of the aldehyde. msu.edu Alternative reaction sites on the aromatic ring or benzyl (B1604629) group are not reactive under these conditions, ensuring the propanol moiety is formed exclusively at the desired position.
Stereoselectivity: Standard synthesis of this compound results in a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. This lack of stereoselectivity arises because the starting material, 3-benzyloxybenzaldehyde, has a planar carbonyl group. The incoming nucleophile can attack from either face of this plane with equal probability, leading to the formation of both stereoisomers. Achieving a stereoselective synthesis, which would produce a single enantiomer (an enantioenriched product), necessitates the use of more advanced techniques such as chiral catalysts or auxiliaries that are not part of this standard racemic preparation.
Emerging Biocatalytic Approaches in Stereoselective Synthesis Relevant to Phenylpropanols
Biocatalysis has emerged as a powerful tool for achieving high stereoselectivity in chemical synthesis, a task that is often challenging using traditional chemical methods. For phenylpropanol derivatives, enzymatic kinetic resolution is a particularly relevant strategy.
A key example of this approach is the effective enzymatic resolution of a structurally similar compound, rac-1-(3-trifluoromethylphenyl)propan-2-ol. nih.gov In this process, lipases, which are a class of enzymes, are used to selectively acylate one enantiomer of the racemic alcohol. Research has shown that lipases from Candida antarctica and Mucor miehei efficiently catalyze the enantioselective esterification of this phenylpropanol analog. nih.gov This reaction transforms one of the alcohol enantiomers into an ester, leaving the other enantiomer unreacted. Because the resulting ester has different physical properties from the alcohol, the two can be easily separated. This method allows for the preparation of both pure enantiomers of the phenylpropanol from the initial racemic mixture. nih.gov
Table 2: Biocatalytic Resolution of Phenylpropanol Analogs
| Enzyme Source | Reaction Type | Substrate Example | Outcome |
|---|---|---|---|
| Candida antarctica (Lipase) | Enantioselective Esterification | rac-1-(3-trifluoromethylphenyl)propan-2-ol |
Separation of enantiomers |
| Mucor miehei (Lipase) | Enantioselective Esterification | rac-1-(3-trifluoromethylphenyl)propan-2-ol |
Separation of enantiomers |
Optimization of Reaction Conditions and Yields in Synthetic Pathways
Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing reaction time and byproducts.
For the Grignard synthesis of this compound, several factors are crucial. The reaction must be conducted under anhydrous (water-free) conditions, as the highly basic Grignard reagent will react with any available protons from water instead of the intended aldehyde. missouri.edu Diethyl ether is a common solvent as it is aprotic and effectively solvates the Grignard reagent. missouri.edu The reaction is often exothermic; therefore, the rate of addition of the Grignard reagent is carefully controlled, and external cooling with an ice bath may be employed to prevent the reaction from becoming too vigorous. missouri.edu
In the metal-catalyzed synthesis of analogous 1,3-diphenyl-1-propanols, optimization focuses on different parameters. These reactions often require high temperatures, such as 130 °C, and extended reaction times of up to 24 hours to proceed to completion. google.comgoogle.com The choice and amount of base are also critical. Studies have used bases like cesium carbonate (Cs₂CO₃) or sodium hydroxide (B78521) (NaOH) at catalytic amounts (10–20 mol%) to facilitate the reaction. google.com A synthesis for a precursor, 3-Benzyloxy-1-propanol, reports a yield of 77% after reacting for 2 hours at 130 °C with potassium hydroxide (KOH). chemicalbook.com
Table 3: Comparison of Optimized Reaction Conditions
| Synthetic Method | Key Parameters | Typical Conditions | Purpose of Optimization |
|---|---|---|---|
| Grignard Reaction | Solvent, Temperature, Reagent Addition | Anhydrous diethyl ether, 0-35 °C (reflux), slow addition | Prevent reagent decomposition, control exothermicity |
| Metal-Catalyzed Coupling | Temperature, Time, Catalyst/Base Load | 125-135 °C, 8-24 hours, 10-20 mol% base | Drive reaction to completion, maximize catalyst turnover |
Stereochemical Aspects and Enantiomeric Resolution of Rac 1 3 Benzyloxyphenyl 1 Propanol
Significance of Stereochemistry in 1-Phenyl-1-propanol (B1198777) Backbones and Chiral Centers
The 1-phenyl-1-propanol backbone is a common structural motif in many biologically active compounds. nist.govnih.gov The stereochemistry of the chiral center is paramount, as different enantiomers of a drug can exhibit widely varying pharmacological, toxicological, and metabolic profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer.
A well-documented example in a related class of compounds is propranolol, a beta-blocker. The therapeutic activity resides almost exclusively in the (S)-enantiomer, which is approximately 98 to 100 times more potent than the (R)-enantiomer. nih.gov Similarly, for the antidepressant intermediate 3-chloro-1-phenyl-1-propanol, the synthesis of the pure (S)-enantiomer is a key objective. nih.gov Therefore, the ability to isolate or selectively synthesize a single enantiomer of 1-(3-Benzyloxyphenyl)-1-propanol is crucial for its potential development as a chiral intermediate for pharmaceuticals. lgcstandards.comchemicalbook.com
Diastereomeric Considerations in rac-1-(3-Benzyloxyphenyl)-1-propanol Synthesis
While this compound itself only has one chiral center and thus exists as a pair of enantiomers, diastereomers become a consideration when a second chiral center is introduced into the molecule or during the resolution process. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, such as melting points, boiling points, and solubilities.
For instance, in the synthesis of related compounds like 1-phenyl-1,2-propanediol, which has two chiral centers, four stereoisomers exist as two pairs of enantiomers (diastereomeric pairs are, for example, (1R,2S) and (1R,2R)). researchgate.netresearchgate.net The relative configuration of these centers (syn or anti) significantly impacts the molecule's properties and biological activity. The stereocontrolled synthesis to selectively form one diastereomer is a key challenge in organic chemistry. researchgate.net This principle is most relevant to this compound during chiral resolution via diastereomeric salt formation.
Methods for Chiral Resolution and Enantioseparation
Resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.org This is essential when asymmetric synthesis is not feasible or efficient.
Diastereomeric salt formation is a classical and widely used method for resolving racemic mixtures on both laboratory and industrial scales. researchgate.net Since enantiomers have identical physical properties, they cannot be separated by standard techniques. However, by reacting the racemic mixture with a single, pure enantiomer of a second chiral compound (the resolving agent), a pair of diastereomeric salts is formed. libretexts.org These diastereomers have different solubilities, allowing them to be separated by fractional crystallization. researchgate.netunchainedlabs.com
For racemic alcohols like those with a 1-phenyl-1-propanol structure, a common strategy involves first reacting the alcohol with an achiral diacid anhydride (B1165640), such as maleic anhydride or phthalic anhydride, to form a racemic mixture of monoesters. nih.govresearchgate.net This introduces a carboxylic acid group, which can then be reacted with a chiral base (e.g., an alkaloid like cinchonidine (B190817) or a synthetic amine) to form the diastereomeric salts. nih.govresearchgate.net After separation by crystallization, the desired salt is treated with a strong acid to liberate the pure enantiomer of the ester, which is then hydrolyzed to yield the enantiomerically pure alcohol. libretexts.org
A study on the resolution of racemic 1-phenyl-1-propanol demonstrated high efficiency using this method. nih.gov
Table 1: Example of Diastereomeric Salt Resolution for 1-Phenyl-1-propanol
| Step | Reactant 1 | Reactant 2 | Product | Outcome | Reference |
|---|---|---|---|---|---|
| 1 | rac-1-Phenyl-1-propanol | Maleic anhydride | Maleic acid monoester of the alcohol | Introduction of a carboxylic acid handle for salt formation. | nih.gov |
| 2 | Racemic maleic acid monoester | Cinchonidine (chiral base) | Diastereomeric salts | Salts have different solubilities, enabling separation. | nih.gov |
This interactive table summarizes the key steps in resolving a racemic alcohol via diastereomeric salt formation.
Chromatographic techniques are powerful analytical and preparative tools for separating enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly prominent. nih.govfagg.be These methods utilize a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus be separated. nih.gov
Cellulose-derived CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) (brand name Chiralcel-OD), have proven effective for the enantioseparation of 1-phenyl-1-propanol. nih.govnih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for chiral separations in the pharmaceutical industry. nih.govfagg.benih.gov It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. youtube.com SFC offers several advantages over HPLC, including faster analysis times, reduced consumption of organic solvents (making it a "greener" technology), and higher efficiency. nih.govyoutube.com Studies have detailed the successful separation of 1-phenyl-1-propanol enantiomers using SFC, optimizing parameters like pressure, temperature, and the concentration of an organic modifier (like methanol) in the CO2 mobile phase. nih.govnih.gov
Table 2: Comparison of Chromatographic Methods for Enantioseparation
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Mobile Phase | Supercritical CO2 with organic modifiers (e.g., methanol) nih.gov | Liquid organic solvents and/or aqueous buffers sielc.com |
| Speed | Generally faster analysis times nih.gov | Typically longer run times |
| Solvent Usage | Significantly lower organic solvent consumption nih.gov | Higher consumption of organic solvents |
| Efficiency | Often higher separation efficiency due to low viscosity and high diffusivity of the mobile phase youtube.com | Standard and reliable, but can be less efficient for some separations |
| Example CSP | Chiralcel-OD for 1-phenyl-1-propanol nih.gov | Chiralcel-OD and other polysaccharide-based phases are common |
This interactive table compares key features of SFC and HPLC for the chiral resolution of compounds like this compound.
Stereocontrol and Asymmetric Induction in Related Organic Transformations
An alternative to resolving a racemic mixture is asymmetric synthesis, which aims to selectively create one enantiomer from an achiral starting material. This is achieved through the use of chiral catalysts, reagents, or auxiliaries that influence the stereochemical outcome of a reaction, a process known as asymmetric induction.
For producing chiral alcohols like 1-(3-Benzyloxyphenyl)-1-propanol, a primary method is the asymmetric reduction of the corresponding prochiral ketone, 1-(3-benzyloxyphenyl)-1-propanone. This can be accomplished using various chemical and biocatalytic methods. For example, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol was achieved with 100% enantiomeric excess using a reductase enzyme from Saccharomyces cerevisiae. nih.gov Such biocatalysts are highly specific and can provide excellent stereocontrol under mild conditions.
Chemical methods often involve transition metal catalysts paired with chiral ligands. nih.gov The catalyst-ligand complex creates a chiral environment that directs the approach of the reducing agent to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. The development of these stereocontrolled reactions is a major focus of modern organic synthesis, offering an efficient route to enantiomerically pure compounds. acs.orgmagtech.com.cn
Chemical Reactivity and Transformation Pathways of Rac 1 3 Benzyloxyphenyl 1 Propanol
Oxidative Transformations of the Alcohol Moiety
The secondary alcohol group in rac-1-(3-Benzyloxyphenyl)-1-propanol is expected to undergo oxidation to the corresponding ketone, 1-(3-benzyloxyphenyl)propan-1-one. A variety of standard oxidizing agents could theoretically be employed for this transformation.
| Oxidizing Agent Category | Specific Reagents | Expected Product |
| Chromium-based Reagents | Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC) | 1-(3-Benzyloxyphenyl)propan-1-one |
| Manganese-based Reagents | Potassium permanganate (B83412) (KMnO₄) | 1-(3-Benzyloxyphenyl)propan-1-one (potential for over-oxidation) |
| Sulfur-based Reagents (Swern Oxidation) | Oxalyl chloride/DMSO, followed by a hindered base (e.g., triethylamine) | 1-(3-Benzyloxyphenyl)propan-1-one |
| Hypervalent Iodine Reagents | Dess-Martin periodinane (DMP) | 1-(3-Benzyloxyphenyl)propan-1-one |
Reductive Pathways of the Alcohol Moiety and Aromatic System
Reduction of this compound would likely target the benzylic alcohol and the benzyl (B1604629) ether linkage. The specific products would depend on the reducing agent and reaction conditions.
Reduction of the Alcohol: While the alcohol is already in a reduced state, further reduction would imply cleavage of the C-OH bond. This is typically achieved under conditions that also reduce the aromatic ring or cleave the benzyl ether.
Hydrogenolysis of the Benzyl Ether: The benzyloxy group is a common protecting group for phenols and is readily cleaved by catalytic hydrogenolysis. This reaction would yield 3-(1-hydroxypropyl)phenol.
Reduction of the Aromatic Rings: Catalytic hydrogenation under more forcing conditions (higher pressure and temperature) could lead to the saturation of one or both aromatic rings, though this would be a more challenging transformation.
| Reaction Type | Reagents and Conditions | Expected Major Product |
| Hydrogenolysis | H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate (B1210297) | 3-(1-Hydroxypropyl)phenol |
| Aromatic Ring Hydrogenation | H₂, Rh/C or RuO₂, high pressure and temperature | 3-(1-hydroxypropyl)cyclohexanol and/or 1-(3-(cyclohexyloxy)phenyl)-1-propanol |
Note: This table is predictive, based on the known reactivity of similar functional groups.
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of a benzylic alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must first be activated by protonation or conversion to a better leaving group, such as a tosylate or a halide.
| Activation Method | Subsequent Nucleophile | Expected Product |
| Protonation (with strong acid, e.g., HBr) | Br⁻ | 1-(3-(Benzyloxy)phenyl)-1-bromopropane |
| Conversion to Tosylate (with TsCl, pyridine) | Various nucleophiles (e.g., CN⁻, N₃⁻) | 2-(3-(Benzyloxy)phenyl)butanenitrile, 1-(3-(Benzyloxy)phenyl)-1-azidopropane |
Note: This table illustrates potential synthetic pathways. Specific experimental validation for this compound is lacking.
Reactivity Influenced by the Benzyloxy Aromatic System and Functional Group Interactions
The benzyloxy group is an ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring to which it is attached. However, the presence of the second aromatic ring and the propanol (B110389) side chain can influence the regioselectivity of such reactions. Steric hindrance from the bulky benzyloxy group and the propanol side chain would likely direct incoming electrophiles to the less hindered positions of the aromatic rings.
General Reaction Mechanisms and Functional Group Interconversions
While specific examples are not documented for this compound, its structure suggests potential participation in several advanced organic reactions.
Photo-Favorskii Rearrangements: The Favorskii rearrangement and its photochemical variant typically involve α-halo ketones. cymitquimica.com While not directly applicable to the alcohol itself, its oxidation product, 1-(3-benzyloxyphenyl)propan-1-one, could be halogenated at the α-position and subsequently undergo a Photo-Favorskii rearrangement. This would be a multi-step process for which there is no current literature precedent involving this specific substrate.
Cross-Coupling Reactions: Benzylic alcohols can participate in cross-coupling reactions, often after conversion of the hydroxyl group to a better leaving group. For instance, a Suzuki or Negishi coupling could potentially be employed to form a new carbon-carbon bond at the benzylic position. However, no published examples of such reactions on this compound have been identified.
Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemistry
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For a chiral molecule like rac-1-(3-Benzyloxyphenyl)-1-propanol, NMR not only confirms the carbon-hydrogen framework but also provides insights into its three-dimensional structure.
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The expected signals for this compound are distinct based on their electronic surroundings and proximity to electronegative atoms and aromatic rings.
The proton attached to the carbinol carbon (CH-OH) is expected to appear as a triplet, due to coupling with the adjacent methylene (B1212753) (CH₂) protons of the propyl group. The benzylic protons of the benzyl (B1604629) ether moiety (OCH₂) would likely appear as a sharp singlet, as they are isolated from other protons by the ether oxygen. The aromatic protons of the two benzene (B151609) rings would resonate in the downfield region, typically between 6.8 and 7.5 ppm. The protons on the 3-benzyloxyphenyl ring would exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring, while the protons of the benzyl group's phenyl ring would show a pattern typical for a monosubstituted ring. The aliphatic protons of the propyl group would show characteristic splitting: a multiplet for the methylene group and a triplet for the terminal methyl group. The hydroxyl proton (OH) signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₃ (propyl) | ~0.9 | Triplet (t) |
| -CH₂- (propyl) | ~1.7-1.9 | Multiplet (m) |
| -OH | Variable | Broad Singlet (br s) |
| >CH-OH (carbinol) | ~4.6-4.8 | Triplet (t) |
| -O-CH₂-Ph (benzyl) | ~5.1 | Singlet (s) |
| Aromatic H (benzyloxy-phenyl) | ~6.8-7.3 | Multiplet (m) |
| Aromatic H (benzyl) | ~7.3-7.5 | Multiplet (m) |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 14 distinct signals are expected, as the two phenyl rings have different substitution patterns and there is a chiral center.
The carbinol carbon (>CH-OH) is expected to have a chemical shift in the range of 70-75 ppm. The benzylic ether carbon (-O-CH₂-Ph) would also be found in a similar downfield region. The carbons of the two aromatic rings will appear in the typical aromatic region of ~110-160 ppm. The quaternary carbon of the 3-benzyloxyphenyl ring to which the benzyloxy group is attached would be the most downfield among the aromatic carbons, around 159 ppm. The aliphatic carbons of the propyl group will appear in the upfield region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. miamioh.edudocbrown.info
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (propyl) | ~10 |
| -C H₂- (propyl) | ~32 |
| >C H-OH (carbinol) | ~75 |
| -O-C H₂-Ph (benzyl) | ~70 |
| Aromatic C H | ~113-130 |
| Aromatic Quaternary C | ~137-145 |
| C -O (benzyloxy-phenyl) | ~159 |
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for probing the molecule's conformation.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, confirming the connectivity within the propyl chain and within the aromatic rings. For instance, it would show a correlation between the carbinol proton and the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This information is vital for determining the preferred three-dimensional conformation of the molecule in solution, such as the relative orientation of the two aromatic rings.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molar mass: 242.31 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 242.
The fragmentation pattern would be dictated by the functional groups present. Key fragmentation pathways would include:
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the C-C bond next to the carbinol carbon would result in a stable benzylic-type cation at m/z 213.
Benzylic cleavage: The most characteristic fragmentation for benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation at m/z 91, which is often the base peak.
Loss of water (H₂O): Dehydration of the alcohol is a common fragmentation pathway, leading to a peak at m/z 224 ([M-18]⁺).
Cleavage of the propyl group: Formation of a fragment corresponding to the benzyloxyphenyl moiety.
Predicted Mass Spectrometry Fragmentation Data
| m/z Value | Identity of Fragment | Fragmentation Pathway |
| 242 | [C₁₆H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 224 | [C₁₆H₁₆O]⁺ | Loss of H₂O |
| 213 | [C₁₄H₁₃O₂]⁺ | Loss of •C₂H₅ |
| 107 | [C₇H₇O]⁺ | Hydroxytropylium ion or related species |
| 91 | [C₇H₇]⁺ | Benzyl cation / Tropylium ion |
X-ray Diffraction Analysis for Absolute Configuration and Crystal Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.
Since the compound is a racemate (an equal mixture of two enantiomers), it would crystallize in a centrosymmetric space group. The analysis would reveal the exact conformation of the molecule within the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking between the aromatic rings. As of this writing, a public crystal structure for this specific compound has not been reported. The successful application of this technique is contingent on the ability to produce high-quality single crystals. chemicalbook.com
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
A broad, strong absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. docbrown.info
Sharp peaks just above 3000 cm⁻¹ due to aromatic C-H stretching vibrations.
Strong peaks just below 3000 cm⁻¹ from the aliphatic C-H stretching of the propyl and benzyl methylene groups.
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Strong C-O stretching vibrations for the secondary alcohol and the aryl ether, typically appearing in the fingerprint region between 1250 cm⁻¹ and 1000 cm⁻¹.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3600-3200 | O-H Stretch | Alcohol |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~3000-2850 | C-H Stretch | Aliphatic |
| ~1600, ~1580, ~1470 | C=C Stretch | Aromatic Ring |
| ~1240 | C-O Stretch | Aryl Ether |
| ~1100-1000 | C-O Stretch | Secondary Alcohol |
Chromatographic and Other Analytical Methodologies for Purity and Reaction Monitoring (e.g., TLC, GC)
The assessment of purity and the monitoring of chemical reactions are critical aspects of chemical synthesis. For the compound this compound, chromatographic techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are indispensable tools. These methods allow for the qualitative and quantitative analysis of the compound, ensuring the desired product has been formed and meets the required purity standards.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography is a rapid, cost-effective, and widely used technique for monitoring the progress of a chemical reaction and assessing the purity of the resulting products. libretexts.orglibretexts.org The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat support) and a mobile phase (an eluting solvent or solvent mixture). aroonchande.com
For the synthesis of this compound, which could, for example, be formed from the reaction of 3-benzyloxybenzaldehyde (B162147) with a Grignard reagent like ethylmagnesium bromide, TLC is an ideal method to track the consumption of the starting aldehyde and the formation of the alcohol product. chemistryconnected.com A typical TLC analysis would involve spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction mixture) on a single TLC plate. libretexts.org The plate is then developed in a suitable mobile phase.
The polarity of the components plays a crucial role in their separation. rsc.org The starting aldehyde is more polar than the final alcohol product due to the presence of the carbonyl group. Therefore, the product, this compound, will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value compared to the 3-benzyloxybenzaldehyde. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture. quora.com
The choice of the mobile phase is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether. The ratio of these solvents can be adjusted to obtain an optimal Rf value for the product, which is generally considered to be between 0.3 and 0.7. For a compound of intermediate polarity like this compound, a starting mobile phase of 7:3 hexane:ethyl acetate could be appropriate. Visualization of the spots is typically achieved under UV light, as the aromatic rings in the molecules are UV-active.
Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound
| Lane | Sample | Rf Value | Observation |
| 1 | 3-Benzyloxybenzaldehyde (Starting Material) | 0.35 | A single spot corresponding to the starting aldehyde. |
| 2 | Reaction Mixture (t = 0 min) | 0.35 | A single spot identical to the starting material. |
| 3 | Reaction Mixture (t = 30 min) | 0.35 and 0.55 | Two spots are visible, indicating the presence of both starting material and the product. |
| 4 | Reaction Mixture (t = 60 min) | 0.55 | A single spot corresponding to the product, indicating the reaction is complete. |
| 5 | This compound (Product) | 0.55 | A single spot corresponding to the purified product. |
Note: The Rf values are hypothetical and for illustrative purposes. They depend on the specific TLC plate, mobile phase composition, and other experimental conditions.
Gas Chromatography (GC) for Purity Determination
Gas Chromatography is a powerful analytical technique used to separate and quantify the components of a volatile or semi-volatile mixture. For this compound, GC is an excellent method for determining its purity with high precision. The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column. sigmaaldrich.com
The selection of the GC column is paramount and is based on the principle of "like dissolves like." greyhoundchrom.com Given that this compound contains both polar (hydroxyl group) and non-polar (aromatic rings) moieties, a mid-polarity column is often a suitable choice. A common and versatile stationary phase is 5% phenyl-polysiloxane. The elution order in GC is generally determined by the boiling points of the compounds and their interactions with the stationary phase. nih.gov
To perform a GC analysis, a small amount of the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through the column. The column temperature is typically controlled by a programmed temperature ramp to ensure efficient separation of compounds with different boiling points. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound, offering high sensitivity.
The purity of the sample is determined by analyzing the resulting chromatogram. A pure compound should ideally show a single major peak. The presence of other peaks indicates impurities, which could include unreacted starting materials, by-products, or residual solvents. The area of each peak is proportional to the amount of the corresponding compound, allowing for a quantitative assessment of purity.
Table 2: Hypothetical GC Data for Purity Analysis of this compound
| Peak No. | Retention Time (min) | Compound | Peak Area (%) | Purity Assessment |
| 1 | 8.5 | Solvent (e.g., Diethyl Ether) | 0.1 | Trace solvent residue. |
| 2 | 12.2 | 3-Benzyloxybenzaldehyde | 0.3 | Minor impurity of unreacted starting material. |
| 3 | 15.8 | This compound | 99.5 | Main product peak, indicating high purity. |
| 4 | 17.1 | By-product | 0.1 | Trace level of an unidentified by-product. |
Note: The retention times and peak areas are hypothetical and for illustrative purposes. Actual values will depend on the specific GC system, column, and analytical conditions.
Computational Chemistry Studies on Rac 1 3 Benzyloxyphenyl 1 Propanol
Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Energetics
There are no available studies that have applied Density Functional Theory (DFT) to rac-1-(3-Benzyloxyphenyl)-1-propanol. DFT calculations are a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. Such an analysis would yield crucial data, including the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding chemical reactivity. While DFT studies have been performed on molecules containing similar fragments, such as the benzyloxy phenyl group, this specific compound has not been the subject of such research. researchgate.netnih.govresearchgate.net
Computational Prediction of Molecular Interactions and Reactivity
No computational models or predictions concerning the molecular interactions and reactivity of this compound have been published. This type of research would typically involve creating molecular electrostatic potential maps to visualize electron-rich and electron-poor regions, thereby predicting how the molecule might interact with other chemical species, including biological receptors or reactants.
Modeling of Reaction Pathways, Transition States, and Reaction Dynamics
The scientific literature lacks any modeling of reaction pathways, transition states, or reaction dynamics involving this compound. These computational studies are vital for understanding the mechanisms of chemical reactions, calculating activation energies, and identifying the short-lived, high-energy transition state structures that govern reaction rates. Without such studies, a deep, quantitative understanding of how this molecule transforms during chemical synthesis remains elusive.
Conformational Analysis and Stereochemical Prediction through Computational Methods
Detailed conformational analysis and stereochemical prediction for this compound using computational methods are also absent from the literature. The "rac-" prefix indicates a racemic mixture of two enantiomers, and the molecule possesses a stereocenter at the carbon atom bearing the hydroxyl group. Furthermore, the molecule has several rotatable bonds, leading to a complex conformational landscape. Computational analysis would be essential to determine the relative energies of different conformers and to predict the most stable three-dimensional structures, which in turn influence the molecule's physical properties and biological activity.
Advanced Applications and Research Frontiers Involving Rac 1 3 Benzyloxyphenyl 1 Propanol Derivatives
Design and Synthesis of Derivatives for Ligand Development in Asymmetric Catalysis
The chiral nature of 1-phenyl-1-propanol (B1198777) derivatives makes them attractive candidates for the development of novel ligands in asymmetric catalysis. The hydroxyl group and the aromatic ring of the rac-1-(3-benzyloxyphenyl)-1-propanol scaffold provide key functionalities for coordination with metal centers and for influencing the steric and electronic environment of a catalytic reaction.
The design of chiral ligands derived from this scaffold could involve several strategies:
Modification of the Hydroxyl Group: The hydroxyl group can be derivatized to form ethers, esters, or can be replaced by other coordinating groups like phosphines or amines. These modifications can tune the ligand's electronic properties and its binding affinity to different metal catalysts.
Functionalization of the Phenyl Ring: The benzyloxy-substituted phenyl ring can be further functionalized with electron-donating or electron-withdrawing groups to modulate the electronic environment of the catalytic center.
Introduction of Additional Chiral Centers: The propanol (B110389) backbone can be modified to include additional stereocenters, leading to the creation of bidentate or tridentate ligands with more defined chiral pockets.
Research on related chiral backbones has demonstrated the efficacy of such ligands in a variety of asymmetric transformations. For instance, chiral 1,2-diamine ligands derived from (S)-proline have been successfully employed in the catalytic asymmetric acylation of racemic secondary alcohols, achieving high enantioselectivities. researchgate.net Similarly, the asymmetric synthesis of chiral quinazolinones has been achieved using chiral vanadyl methoxide (B1231860) complexes, highlighting the role of chiral ligands in controlling the stereochemical outcome of radical cross-coupling reactions. nih.govnih.gov While direct research on this compound as a ligand precursor is limited, the principles established with similar scaffolds strongly suggest its potential in this area.
Table 1: Potential Asymmetric Reactions Catalyzed by Ligands Derived from Phenylpropanol Scaffolds
| Asymmetric Reaction | Potential Ligand Type | Expected Outcome |
|---|---|---|
| Hydrogenation | Phosphine-derivatized phenylpropanol | Enantioselective reduction of ketones and olefins |
| Aldol (B89426) Reaction | Diamine-functionalized phenylpropanol | Stereoselective formation of carbon-carbon bonds |
| Michael Addition | Schiff base-phenylpropanol complexes | Enantioselective conjugate addition of nucleophiles |
| Diels-Alder Reaction | Lewis acid-coordinated phenylpropanol ether | Diastereo- and enantioselective cycloaddition |
Integration into Complex Molecular Architectures (e.g., rotaxanes, polycyclic systems)
The rigid yet versatile structure of the phenylpropanol scaffold makes it a suitable component for the construction of complex molecular architectures such as rotaxanes and polycyclic systems. Rotaxanes, which consist of a dumbbell-shaped molecule threaded through a macrocycle, are at the forefront of research in molecular machines and advanced materials.
The phenylpropanol moiety could be incorporated into either the axle or the macrocyclic component of a rotaxane. The benzyloxy group offers a site for attachment to other molecular fragments, while the phenyl ring can act as a "station" for the macrocycle to reside on, potentially controlled by external stimuli. The synthesis of such complex structures often relies on template-directed methods, where a metal ion or other species guides the assembly of the components. For example, palladium-templated subcomponent self-assembly has been used to create macrocycles, catenanes, and rotaxanes. nih.gov
The integration of phenylpropanol derivatives into these architectures could lead to novel functionalities. For instance, a rotaxane with a photoresponsive phenylpropanol-containing macrocycle could exhibit light-controlled shuttling behavior, with potential applications in drug delivery or molecular switching. nih.gov Furthermore, the self-assembly properties of these molecules could be harnessed to create complex, ordered materials.
Development of Chemical Probes and Sensing Agents based on the Phenylpropanol Scaffold
The phenylpropanol scaffold can be functionalized to create chemical probes and sensing agents for the detection of various analytes. The inherent fluorescence of the aromatic ring can be modulated by the presence of specific ions or molecules, forming the basis for a "turn-on" or "turn-off" fluorescent sensor.
Derivatives of this compound could be designed to be selective for particular analytes by introducing specific recognition motifs. For example, the hydroxyl group could be modified to bind to metal ions, while the aromatic ring could be functionalized with groups that interact with anions or neutral molecules. The change in the fluorescence spectrum or intensity upon binding would then signal the presence of the target analyte.
The broader class of phenylpropanoids has already shown promise in sensor applications. nih.govresearchgate.net For instance, phenylazo-based fluorescent probes have been developed for the sensitive detection of hypochlorous acid in biological systems. nih.gov By analogy, a thoughtfully designed derivative of this compound could be engineered to detect specific reactive oxygen species or other biologically relevant molecules. The development of such probes is a rapidly growing field with significant implications for medical diagnostics and environmental monitoring.
Role in Materials Science and Functional Carbon-Rich Materials
The aromatic nature of the phenylpropanol scaffold makes it a candidate for incorporation into functional carbon-rich materials. The benzyloxy group provides a handle for polymerization or for grafting onto the surface of carbon-based materials like graphene or carbon nanotubes.
The resulting hybrid materials could exhibit enhanced properties, such as improved dispersibility in solvents, tailored electronic properties, or the ability to interact with other molecules. For example, functionalizing carbon materials with phenylpropanol derivatives could lead to new types of sensors or catalysts.
While direct applications of this compound in this area are yet to be explored, the broader field of phenylpropanoid biosynthesis and its role in plant responses to environmental stress, such as from polyvinyl chloride (PVC) nanoplastics, hints at the potential for these molecules to interact with and modify the properties of polymeric materials. mdpi.com The development of new functional materials based on renewable resources like phenylpropanoids is a key area of research in sustainable chemistry.
Exploration of Related Phenylpropanol Scaffolds in Broader Organic Synthesis
The phenylpropanol scaffold is a common motif in a wide range of natural products and pharmaceutically active compounds. As such, the development of new synthetic methodologies for the construction and derivatization of this scaffold is of significant interest to the organic synthesis community.
The exploration of reactions that can be performed on the this compound core can lead to the discovery of new synthetic routes to valuable molecules. For example, new methods for the stereoselective reduction of the ketone precursor to this alcohol, or for the selective functionalization of the aromatic ring, would be valuable additions to the synthetic chemist's toolbox.
Furthermore, the study of the reactivity of this scaffold can provide insights into the behavior of related molecules. The principles learned from the study of this compound can be applied to the synthesis of other complex molecules containing the phenylpropanol motif. The synthesis of 1-phenyl-1-propanol and its derivatives is a well-established area of organic chemistry, with numerous methods available for its preparation and transformation. chemicalbook.comorgsyn.orgorgsyn.org
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Routes to Pure Enantiomers
The synthesis of enantiomerically pure alcohols is a cornerstone of modern pharmaceutical and fine chemical production. nih.govenamine.netbuchler-gmbh.comnih.gov For 1-(3-Benzyloxyphenyl)-1-propanol, the development of efficient asymmetric synthetic routes to its individual enantiomers is a critical area for future investigation. The asymmetric reduction of the corresponding prochiral ketone, 3-benzyloxy-1-phenyl-1-propanone, stands out as a primary strategy.
One of the most promising approaches is biocatalytic ketone reduction. nih.govnih.govbohrium.comresearchgate.net The use of isolated enzymes or whole-cell systems offers high enantioselectivity under mild reaction conditions. nih.govbohrium.com Future research could focus on screening and engineering novel ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) that exhibit high activity and stereoselectivity for the 3-benzyloxyphenyl substrate. researchgate.net Both (R)- and (S)-selective enzymes could be developed to provide access to either enantiomer of the target alcohol.
Beyond biocatalysis, organocatalyzed asymmetric reduction presents another fertile ground for exploration. rsc.orgresearchgate.net Chiral catalysts such as oxazaborolidines, hydroxyamides, and BINOL-derived phosphoric acids have shown success in the reduction of various prochiral ketones. rsc.orgmdpi.com Research efforts could be directed towards designing and synthesizing organocatalysts specifically tailored for the steric and electronic properties of 3-benzyloxy-1-phenyl-1-propanone. Additionally, transition-metal-catalyzed asymmetric hydrogenation, employing chiral ligands with metals like ruthenium or rhodium, offers a powerful alternative. nih.gov The development of novel P-chiral phosphine (B1218219) ligands, for instance, could lead to highly efficient and enantioselective transformations. nih.gov
A comparative analysis of potential catalytic systems for the asymmetric reduction of 3-benzyloxy-1-phenyl-1-propanone is presented in the table below.
| Catalytic System | Catalyst Type | Potential Advantages | Key Research Focus |
| Biocatalysis | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs) | High enantioselectivity, mild reaction conditions, environmentally benign. nih.govnih.govbohrium.comresearchgate.net | Enzyme screening, protein engineering for enhanced activity and stability, cofactor regeneration systems. nih.gov |
| Organocatalysis | Oxazaborolidines, Chiral Phosphoric Acids, etc. | Metal-free, avoids heavy metal contamination, tunable catalyst structures. rsc.orgmdpi.com | Design of new chiral catalysts, optimization of reaction conditions, mechanistic studies. rsc.org |
| Transition Metal Catalysis | Ru, Rh, Ni complexes with chiral ligands | High turnover numbers, broad substrate scope, well-established methods. nih.govnih.govacs.org | Synthesis of novel chiral ligands, investigation of catalyst performance, development of more sustainable metal catalysts. nih.govacs.org |
Investigation of Stereoselective Catalysis with Derived Chiral Ligands
The chiral backbone of 1-(3-Benzyloxyphenyl)-1-propanol makes it an attractive scaffold for the development of novel chiral ligands for asymmetric catalysis. Once the pure enantiomers of the alcohol are accessible, they can be functionalized to create a library of ligands for various stereoselective transformations.
Future research should explore the synthesis of bidentate and tridentate ligands incorporating the 1-(3-Benzyloxyphenyl)-1-propanol motif. These could include phosphine, amine, or oxazoline (B21484) functionalities, which are common coordinating groups in successful chiral ligands. nih.govnih.govacs.org For example, phosphinoferrocenyloxazoline (Phosferrox) type ligands have demonstrated success in palladium-catalyzed allylic alkylation. chemical.ai A similar strategy could be employed by incorporating the chiral alcohol into a ferrocene (B1249389) backbone.
The efficacy of these newly synthesized chiral ligands could then be tested in a range of important asymmetric reactions, such as:
Asymmetric Hydrogenation: Catalyzing the reduction of prochiral olefins or ketones.
Asymmetric C-C Bond Formation: Including aldol (B89426) reactions, Michael additions, and allylic alkylations.
Asymmetric C-N Bond Formation: Such as asymmetric amination reactions. acs.org
The performance of these ligands would be evaluated based on the yield and enantiomeric excess (ee) of the products. Structure-activity relationship studies would be crucial to understand how modifications to the ligand structure influence the stereochemical outcome of the reaction, ultimately guiding the design of more effective catalysts.
Advanced Spectroscopic Characterization of Reaction Intermediates and Transient Species
A deeper understanding of the reaction mechanisms involved in both the synthesis and application of 1-(3-Benzyloxyphenyl)-1-propanol is essential for process optimization and the development of more efficient catalysts. Advanced spectroscopic techniques can provide invaluable insights into the structure and behavior of reaction intermediates and transient species.
For the synthesis of the racemic compound, particularly via Grignard reaction between 3-benzyloxybenzaldehyde (B162147) and a propyl Grignard reagent, in-situ spectroscopic methods like ReactIR (FT-IR spectroscopy) and Raman spectroscopy could be employed to monitor the reaction progress and identify key intermediates. umn.eduresearchgate.net These techniques can help in understanding the kinetics of the reaction and the potential formation of byproducts. While hemiaminals have been identified as intermediates in reactions with amines, analogous intermediates in Grignard additions could be investigated. mdpi.com
In the context of asymmetric synthesis, spectroscopic studies are crucial for elucidating the nature of the catalyst-substrate complex that dictates the stereochemical outcome. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, can be used to study the interactions between a chiral catalyst and the prochiral ketone. nih.govyoutube.com The use of chiral shift reagents can also aid in the determination of enantiomeric purity. enamine.net
Furthermore, transient absorption spectroscopy could be employed to detect and characterize short-lived intermediates in photocatalyzed or other rapid reactions. nih.gov This could be particularly relevant if novel photochemical routes to the compound or its derivatives are explored.
| Spectroscopic Technique | Information Gained | Application Area |
| In-situ FT-IR/Raman | Real-time monitoring of reactant consumption and product formation, identification of functional group transformations. | Optimization of racemic and asymmetric synthesis. |
| NMR Spectroscopy (1D, 2D) | Structural elucidation of products and intermediates, studying catalyst-substrate interactions, determination of enantiomeric excess. enamine.netnih.govyoutube.com | Characterization of final products and mechanistic studies of asymmetric reactions. |
| Mass Spectrometry | Identification of products and byproducts, determination of molecular weight. umn.edu | Reaction monitoring and product verification. |
| Transient Absorption Spectroscopy | Detection and characterization of short-lived excited states and radical intermediates. nih.gov | Mechanistic investigation of photochemical or rapid catalytic cycles. |
| X-ray Crystallography | Definitive determination of the three-dimensional structure of crystalline compounds and catalysts. | Structural confirmation of pure enantiomers and chiral ligands. |
Application of Machine Learning and AI in Chemical Research for this Compound Class
One key area is the prediction of enantioselectivity in asymmetric synthesis. rsc.orgresearchgate.netchinesechemsoc.orgrsc.orgnih.gov By training ML models on datasets of asymmetric reactions, it is possible to predict the enantiomeric excess for a new combination of substrate, catalyst, and reaction conditions. rsc.orgrsc.org This can significantly reduce the experimental effort required to find optimal conditions for the synthesis of enantiomerically pure 1-(3-Benzyloxyphenyl)-1-propanol. Deep Neural Networks (DNNs) and other algorithms can be trained on molecular descriptors of the reactants and catalysts to build these predictive models. rsc.org
Furthermore, AI can be utilized in retrosynthetic analysis to propose novel synthetic routes to 1-(3-Benzyloxyphenyl)-1-propanol and its derivatives. These tools can help chemists to identify more efficient or sustainable pathways that might not be immediately obvious.
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling for Enantioselectivity | Training ML models (e.g., DNN, XGBoost) on reaction data to predict the stereochemical outcome of asymmetric syntheses. rsc.orgchinesechemsoc.orgrsc.org | Accelerates the discovery of highly selective catalysts and optimal reaction conditions, reducing experimental costs. rsc.org |
| Reaction Condition Optimization | Using algorithms to systematically explore and identify the optimal set of reaction parameters for yield and selectivity. chemical.airesearchgate.netbeilstein-journals.org | Improves the efficiency and robustness of synthetic processes. researchgate.net |
| Retrosynthesis Planning | Employing AI tools to generate and evaluate potential synthetic pathways to the target molecule and its derivatives. | Uncovers novel and potentially more efficient or sustainable manufacturing routes. |
| De Novo Molecular Design | Utilizing generative models to design novel chiral ligands or derivatives with desired properties based on the 1-(3-Benzyloxyphenyl)-1-propanol scaffold. | Expands the chemical space of potential catalysts and functional molecules. |
Sustainable and Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry are increasingly important in modern chemical synthesis, particularly in the pharmaceutical industry where the generation of waste is a significant concern. acs.orgresearchgate.netnih.govscispace.comresearchgate.net Future research on 1-(3-Benzyloxyphenyl)-1-propanol should prioritize the development of more sustainable and environmentally friendly synthetic methods.
A key focus should be on the use of green solvents. The replacement of traditional volatile organic compounds with greener alternatives like water, bio-based solvents, or supercritical fluids can significantly reduce the environmental impact of the synthesis. researchgate.net Biocatalytic reductions, which are often performed in aqueous media, are inherently green in this respect. researchgate.net
The development of catalytic processes, as discussed in sections 8.1 and 8.2, is another cornerstone of green chemistry, as it reduces the amount of waste generated compared to stoichiometric reagents. The use of heterogeneous catalysts, which can be easily recovered and reused, is particularly desirable.
The principles of green chemistry can be applied throughout the lifecycle of the compound, from its synthesis to its derivatization. Evaluating processes using green chemistry metrics, such as atom economy and process mass intensity (PMI), will be essential for quantifying their environmental performance. researchgate.netscispace.comresearchgate.net
| Green Chemistry Approach | Description | Relevance to 1-(3-Benzyloxyphenyl)-1-propanol |
| Use of Green Solvents | Replacing hazardous organic solvents with water, bio-based solvents, or supercritical CO2. researchgate.net | Performing enzymatic or other catalytic reactions in aqueous media. |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones. acs.orgnih.gov | Developing highly efficient asymmetric catalysts for the synthesis of pure enantiomers. |
| Renewable Feedstocks | Utilizing starting materials derived from renewable resources. researchgate.net | Investigating bio-based routes to the precursor molecules. |
| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. researchgate.net | Optimizing reaction pathways to minimize the formation of byproducts. |
| Process Intensification | Using techniques like flow chemistry to improve efficiency and safety. acs.orgnih.gov | Developing continuous flow processes for the synthesis and derivatization of the compound. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of rac-1-(3-Benzyloxyphenyl)-1-propanol using factorial design?
- Methodological Answer : Factorial design can systematically evaluate variables like reaction temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design (three factors at two levels) can identify interactions between variables affecting yield. Pre-experimental screening (e.g., Plackett-Burman design) may prioritize critical factors . Characterization of intermediates (e.g., 3-Benzyloxybenzyl alcohol, CAS 1700-30-7) via GC/HPLC (≥95% purity thresholds) ensures reaction progress .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., reverse-phase C18 columns) is suitable for purity analysis, while NMR (¹H/¹³C) and FT-IR confirm structural integrity. For example, ¹H NMR can distinguish between racemic and enantiopure forms by analyzing splitting patterns in chiral centers. GC-MS may supplement purity validation for volatile intermediates .
Q. Which purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating alcohols. Membrane separation technologies (e.g., nanofiltration) may improve scalability by selectively removing smaller impurities (e.g., benzyl chloride byproducts) . Recrystallization in ethanol/water mixtures can enhance crystalline purity .
Advanced Research Questions
Q. How can chiral resolution of this compound be achieved for enantioselective studies?
- Methodological Answer : Chiral auxiliaries (e.g., (R)-4-Benzyl-3-propionyl-2-oxazolidinone) or enzymatic resolution (lipases in organic media) can separate enantiomers. Dynamic kinetic resolution (DKR) using transition-metal catalysts (e.g., Ru-based) may enable racemization and selective crystallization . Chiral HPLC (e.g., Chiralpak® columns) validates enantiomeric excess (ee) ≥98% .
Q. What mechanistic insights explain substituent effects on the reactivity of 3-benzyloxyphenyl derivatives?
- Methodological Answer : Comparative studies with fluorinated analogs (e.g., 1-(3-Benzyloxyphenyl)-3,3-difluoropropan-1-ol) reveal electron-withdrawing groups (e.g., -F) reduce nucleophilicity at the hydroxyl site. Kinetic isotope effects (KIE) and DFT calculations can probe transition states in propanol formation. Substituent positioning (para vs. meta) impacts steric hindrance in cross-coupling reactions .
Q. How do reaction conditions influence byproduct formation during synthesis?
- Methodological Answer : Over-benzylation (e.g., di-substituted byproducts) may occur under excess benzyl chloride. Controlled stoichiometry (1:1 molar ratio) and low-temperature conditions (<0°C) minimize this. LC-MS/MS identifies trace byproducts (e.g., 4-Benzyloxyphenyl pivalate, CAS 04984-52) for process refinement .
Q. What reactor designs improve scalability while maintaining stereochemical integrity?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., benzylation). Microreactors with immobilized catalysts (e.g., Pd/C) reduce racemization risks. Process simulation tools (Aspen Plus®) model residence time distribution (RTD) to optimize yield and ee .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for 3-Benzyloxyphenyl intermediates?
- Methodological Answer : Conflicting yields (e.g., 95% vs. 98% purity in GC analysis) may arise from varying detector sensitivities or calibration standards. Cross-validation using orthogonal methods (e.g., NMR integration vs. GC-MS area percentages) clarifies inconsistencies. Batch-to-batch variability in reagents (e.g., 4-Benzyloxyphenyl trifluoromethanesulfonate, >95% HLC purity) should also be audited .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
